Acarbose (sulfate)
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Overview
Description
Acarbose (sulfate) is a complex oligosaccharide that functions as an alpha-glucosidase inhibitor. It is primarily used in the management of glycemic control in patients with type 2 diabetes mellitus. By inhibiting enzymes responsible for the breakdown of complex carbohydrates in the intestines, acarbose (sulfate) limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acarbose (sulfate) is synthesized through a fermentation process involving the bacterium Actinoplanes sp. The biosynthesis of acarbose involves several steps, including the formation of GDP-valienol and O-4-amino-(4,6-dideoxy-alpha-D-glucopyranosyl)-(1→4)-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which forms a non-glycosidic C-N bond .
Industrial Production Methods
Industrial production of acarbose involves optimizing fermentation conditions to maximize yield. The fermentation process is typically carried out in large bioreactors, where the ratio of maltose and glucose is carefully controlled to favor acarbose production . The fermentation medium is maintained at optimal sugar concentrations, and the process conditions are adjusted to ensure high productivity .
Chemical Reactions Analysis
Types of Reactions
Acarbose (sulfate) undergoes hydrolysis and transglycosylation reactions. It is hydrolyzed by enzymes such as maltogenic amylase, resulting in the formation of glucose and pseudotrisaccharide . Additionally, acarbose can undergo transglycosylation, where it transfers sugar moieties to various acceptors, forming new glycosidic linkages .
Common Reagents and Conditions
The hydrolysis of acarbose is catalyzed by enzymes like maltogenic amylase, which operates optimally at temperatures around 60°C . Transglycosylation reactions involve the use of sugar acceptors such as glucose, fructose, and maltose .
Major Products Formed
The major products formed from the hydrolysis of acarbose include glucose and pseudotrisaccharide . Transglycosylation reactions yield various glycosylated products, depending on the acceptor molecules used .
Scientific Research Applications
Acarbose (sulfate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and carbohydrate metabolism.
Biology: Acarbose is employed in research on metabolic disorders and the regulation of blood glucose levels.
Medicine: It is used in the treatment of type 2 diabetes mellitus and prediabetes, helping to control postprandial blood glucose levels
Mechanism of Action
Acarbose (sulfate) exerts its effects by competitively inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa . These enzymes are responsible for metabolizing oligosaccharides, trisaccharides, and disaccharides into absorbable monosaccharides . By inhibiting these enzymes, acarbose delays the hydrolysis of complex carbohydrates, reducing the postprandial rise in blood glucose and insulin levels .
Comparison with Similar Compounds
Acarbose (sulfate) is compared with other alpha-glucosidase inhibitors such as miglitol and voglibose . While all three compounds inhibit alpha-glucosidase, acarbose is unique in its structure, consisting of a pseudo-sugar moiety attached to an amino-deoxyhexose and maltose . This unique structure contributes to its specific inhibitory activity and pharmacokinetic properties .
Similar Compounds
Miglitol: Another alpha-glucosidase inhibitor used in the management of type 2 diabetes.
Voglibose: An alpha-glucosidase inhibitor with similar applications in diabetes treatment.
Acarbose (sulfate) stands out due to its specific enzyme inhibition profile and its effectiveness in controlling postprandial hyperglycemia .
Properties
Molecular Formula |
C25H45NO22S |
---|---|
Molecular Weight |
743.7 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol;sulfuric acid |
InChI |
InChI=1S/C25H43NO18.H2O4S/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34;1-5(2,3)4/h2,6,8-39H,3-5H2,1H3;(H2,1,2,3,4)/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-;/m1./s1 |
InChI Key |
YXDMIWUMCMRSMU-HPSZIJAWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO.OS(=O)(=O)O |
Origin of Product |
United States |
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